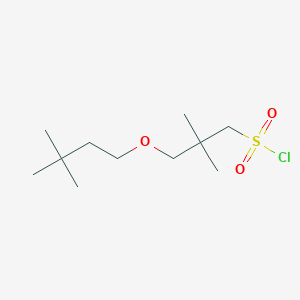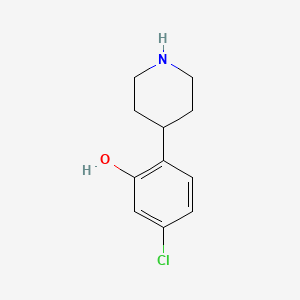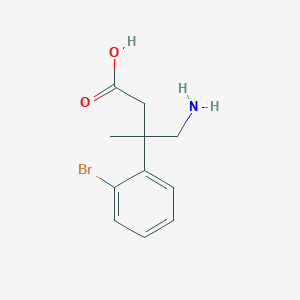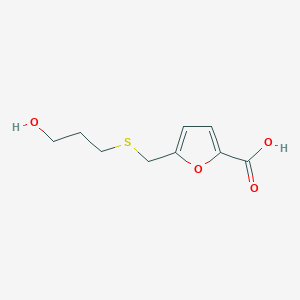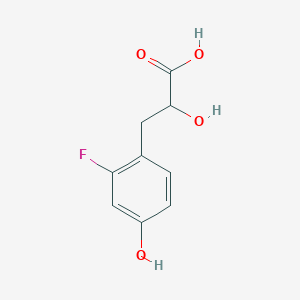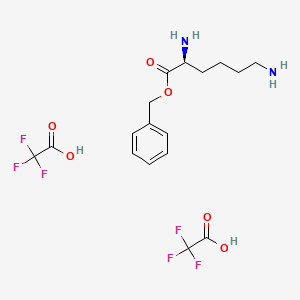
2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H12F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-hydroxy-3,4-dimethylpentanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic hydrogenation of a fluorinated intermediate, followed by hydrolysis to yield the desired product. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-3-oxo-3,4-dimethylpentanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-3,4-dimethylpentanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 2-Hydroxy-3,3-dimethylpentanoic acid
Uniqueness
2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its stability and reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H12F2O3 |
|---|---|
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
2,2-difluoro-3-hydroxy-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H12F2O3/c1-4(2)6(3,12)7(8,9)5(10)11/h4,12H,1-3H3,(H,10,11) |
Clave InChI |
WUKIRNRZOMUFKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C(C(=O)O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


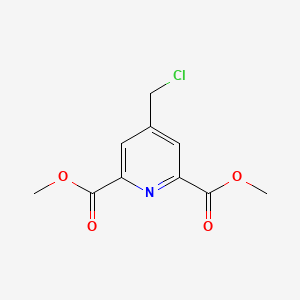
![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)


